molecular formula C12H8ClNO2 B6296813 4-(4-Chlorophenyl)nicotinic acid CAS No. 141764-12-7

4-(4-Chlorophenyl)nicotinic acid

Cat. No.: B6296813
CAS No.: 141764-12-7
M. Wt: 233.65 g/mol
InChI Key: LIVLGLQIKCJMKZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated nicotinic acid precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere .

Industrial Production Methods

For industrial production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps might include crystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

4-(4-Chlorophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target. In medicinal chemistry, it might interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)nicotinic acid
  • 4-(4-Fluorophenyl)nicotinic acid
  • 4-(4-Methylphenyl)nicotinic acid

Uniqueness

4-(4-Chlorophenyl)nicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVLGLQIKCJMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557108
Record name 4-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-12-7
Record name 4-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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